molecular formula C18H19N7O B2887827 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2262386-11-6

7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one

Numéro de catalogue B2887827
Numéro CAS: 2262386-11-6
Poids moléculaire: 349.398
Clé InChI: OBIJDBFTOFWNLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Mécanisme D'action

The mechanism of action of 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cancer cells. This compound has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. It has also been shown to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one in lab experiments is its potent anti-tumor activity. This compound has been shown to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for research on 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is in the identification of the specific signaling pathways and targets that are affected by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential uses of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease.

Méthodes De Synthèse

The synthesis of 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one involves several steps, including the reaction of 3-amino-1,2,4-triazole with benzyl bromide to produce 3-benzyl-1,2,4-triazole. This intermediate is then reacted with 2-chloroacetyl-1,7-diazaspiro[3.5]nonane to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, and it has been shown to be a reliable and reproducible method.

Applications De Recherche Scientifique

7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of diseases.

Propriétés

IUPAC Name

7-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-14-10-18(21-14)6-8-24(9-7-18)16-15-17(20-12-19-16)25(23-22-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIJDBFTOFWNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.